molecular formula C14H14N4O3 B3886822 N'-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE

N'-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE

Cat. No.: B3886822
M. Wt: 286.29 g/mol
InChI Key: HBLIFNDCSCCGMX-IUXPMGMMSA-N
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Description

N'-[(Z)-(2,5-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base derivative characterized by a pyrazine-2-carbohydrazide backbone conjugated with a 2,5-dimethoxybenzylidene moiety. This compound belongs to the broader class of hydrazide-hydrazones, which are widely studied for their biological activities, including antimicrobial, anticancer, and neuropharmacological properties . The Z-configuration of the imine bond and the electron-donating methoxy groups at the 2- and 5-positions of the phenyl ring are critical to its molecular interactions and stability. Structural elucidation of such compounds typically employs NMR, IR, and mass spectrometry, as demonstrated in analogous studies .

Properties

IUPAC Name

N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-20-11-3-4-13(21-2)10(7-11)8-17-18-14(19)12-9-15-5-6-16-12/h3-9H,1-2H3,(H,18,19)/b17-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLIFNDCSCCGMX-IUXPMGMMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N\NC(=O)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE typically involves the reaction of 2,5-dimethoxybenzaldehyde with pyrazine-2-carbohydrazide in the presence of a suitable solvent like ethanol or methanol . The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N’-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Analogues

A key structural analogue is N'-[(1Z)-(2,5-dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide (reported by Thomas et al., 2011). Both compounds share the 2,5-dimethoxybenzylidene substituent but differ in the heterocyclic core (pyrazine vs. pyridine).

Property N'-[(Z)-(2,5-Dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide N'-[(1Z)-(2,5-Dimethoxyphenyl)methylidene]pyridine-4-carbohydrazide
Core Heterocycle Pyrazine (6-membered, 2 nitrogen atoms) Pyridine (6-membered, 1 nitrogen atom)
Antidepressant Activity Not explicitly reported Highest activity in its class (Thomas et al., 2011)
Nootropic Activity Unknown Significant activity observed
Key Substituents 2,5-Dimethoxy on phenyl ring 2,5-Dimethoxy on phenyl ring

The pyridine analogue’s superior antidepressant activity suggests that the nitrogen atom positioning in the heterocycle influences CNS target binding.

Chromene and Coumarin Hydrazides

Compounds such as N-((2-Methoxynaphthalen-1-yl)methylene)-3-oxo-3H-benzo[f]chromene-2-carbohydrazide (12) and 7-Hydroxy-N'-((2-methoxynaphthalen-1-yl)methylene)-2-oxo-2H-chromene-3-carbohydrazide (13) () provide insights into the role of extended aromatic systems:

Property Target Compound Compound 12 () Compound 13 ()
Aromatic System Monocyclic phenyl ring Naphthalene + chromene fusion Chromene + hydroxyl substitution
Molecular Weight (g/mol) Not reported 422.44 368.35
Melting Point (°C) Not reported 208–210 250–252
Biological Activity Unknown Cytotoxic activity reported Cytotoxic activity reported

The chromene-based compounds exhibit higher molecular weights and melting points due to fused aromatic systems, which enhance π-π stacking and crystallinity. However, cytotoxic activity in these compounds contrasts with the CNS-focused effects of pyridine/pyrazine derivatives, highlighting how aromatic bulk directs therapeutic outcomes .

Thiazolo-Pyrimidine Derivatives

Thiazolo-pyrimidine hybrids like (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) () differ in core structure but share functional groups (e.g., nitrile, methoxy):

Property Target Compound Compound 11b ()
Core Structure Pyrazine carbohydrazide Thiazolo-pyrimidine
Functional Groups Hydrazide, methoxy Nitrile, furan, methoxy
Synthesis Method Condensation reaction Reflux with NaOAc/Ac₂O
Biological Activity Not reported Anticancer potential (IR/NMR data)

In contrast, hydrazide-based compounds may leverage hydrogen bonding (e.g., NH groups) for enzyme inhibition .

Substituent Effects: 2,5-Dimethoxy vs. Other Groups

The 2,5-dimethoxy substitution is critical for bioactivity. For example:

  • N'-[(1Z)-(4-Chlorophenyl)methylidene]pyridine-4-carbohydrazide () showed reduced antidepressant activity compared to its 2,5-dimethoxy counterpart, emphasizing the role of methoxy groups in electron donation and lipophilicity .
  • NBOMe compounds (), though phenethylamines, demonstrate that 2,5-dimethoxy substitution on phenyl rings enhances serotonin receptor affinity, albeit in a different structural context .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-[(Z)-(2,5-dimethoxyphenyl)methylidene]pyrazine-2-carbohydrazide, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The compound is synthesized via condensation of pyrazine-2-carbohydrazide with 2,5-dimethoxybenzaldehyde under reflux in a solvent system (e.g., acetic acid/acetic anhydride) with sodium acetate as a catalyst. Reaction time (2–12 hours), solvent polarity, and stoichiometric ratios significantly impact yield. For example, shows yields of 57–68% for structurally related hydrazones using similar conditions. Optimization via Design of Experiments (DoE) can resolve variable interactions, as highlighted in .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the imine proton (=CH) at δ ~8.0–8.1 ppm and aromatic protons from the 2,5-dimethoxyphenyl group (δ ~6.5–7.5 ppm). Methoxy groups appear as singlets at δ ~3.8 ppm ().
  • IR : Confirm hydrazone C=N stretching at ~1600–1620 cm⁻¹ and carbonyl (C=O) at ~1680–1700 cm⁻¹ ().
  • MS : Molecular ion peaks (e.g., m/z ~318–403 in ) validate molecular weight.

Q. What are the primary pharmacological screening strategies for evaluating its bioactivity?

  • Methodological Answer : Initial screens focus on antimicrobial, anticancer, and enzyme inhibition assays. For example, and describe testing hydrazone derivatives against bacterial strains (e.g., S. aureus, E. coli) via MIC assays and cytotoxicity studies using MTT on cancer cell lines. Dose-response curves and IC₅₀ calculations are critical for potency assessment.

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Methodological Answer : Density Functional Theory (DFT) optimizes the Z-configuration of the hydrazone bond and evaluates frontier molecular orbitals (HOMO/LUMO) for redox potential. Molecular docking (e.g., AutoDock Vina) identifies binding affinities to targets like kinases or DNA gyrase. and emphasize integrating computational insights to guide experimental design for derivatives with enhanced bioactivity.

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity may arise from variations in assay conditions (e.g., solvent polarity, cell line heterogeneity). Use orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) and meta-analysis of structural analogs (). Statistical tools like ANOVA can isolate confounding variables ( ).

Q. How does the compound’s stability under physiological conditions influence its pharmacokinetic profile?

  • Methodological Answer : Assess stability in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) via HPLC-MS. Hydrazones are prone to hydrolysis; suggests modifying the 2,5-dimethoxyphenyl group with electron-withdrawing substituents to enhance stability. Accelerated stability studies (40°C/75% RH) predict shelf-life.

Methodological Recommendations

  • Synthetic Optimization : Use DoE to map variable interactions (e.g., temperature vs. catalyst loading) for reproducibility ( ).
  • Computational Workflow : Combine DFT (Gaussian 16) and docking (AutoDock) to prioritize derivatives for synthesis ( ).
  • Bioactivity Validation : Pair cell-based assays with biophysical methods (SPR, ITC) to confirm mechanism of action ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE
Reactant of Route 2
N'-[(Z)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]PYRAZINE-2-CARBOHYDRAZIDE

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